molecular formula C16H18F3N3O2S2 B2626142 N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1-(3-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1705875-03-1

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1-(3-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No. B2626142
CAS RN: 1705875-03-1
M. Wt: 405.45
InChI Key: MFXDBLYMSVQTGT-UHFFFAOYSA-N
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Description

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1-(3-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H18F3N3O2S2 and its molecular weight is 405.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Rearrangement in Sulfonamides : A study by Králová et al. (2019) demonstrated the synthesis of pyrrolidin-3-ones from N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine. This research contributes to the understanding of the chemical behavior of similar sulfonamide compounds in synthetic reactions (Králová et al., 2019).

  • X-Ray Powder Diffraction in Derivatives : Dey et al. (2015) conducted a structural study using X-ray powder diffraction on nimesulidetriazole derivatives, including methanesulfonamides, to understand the nature of intermolecular interactions. This kind of analysis is vital for elucidating the structural aspects of similar sulfonamide compounds (Dey et al., 2015).

  • Synthesis of Related Sulfonamide Compounds : Coppo and Fawzi (1998) reported the synthesis of various sulfonamide compounds, including those with a trifluoromethyl group, which are structurally related to the compound . This work is important for understanding synthetic routes and reactions involving similar sulfonamides (Coppo & Fawzi, 1998).

Molecular and Supramolecular Structures

  • Structures of N-Pyridyl Derivatives : Jacobs et al. (2013) reported on the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide, providing insight into the structural properties of related sulfonamide compounds (Jacobs et al., 2013).

  • Hirshfeld Surface Analysis : The study by Dey et al. (2016) used Hirshfeld surface analyses to understand the nature of intermolecular interactions in nimesulide derivatives, including sulfonamides. This analytical approach can be applied to similar sulfonamide compounds to decipher their interaction properties (Dey et al., 2016).

Chemical Reactions and Mechanisms

  • One-Pot Synthesis Involving Sulfonamides : Rozentsveig et al. (2013) described a one-pot synthesis method involving sulfonamides, which could be relevant for synthesizing compounds structurally similar to the compound (Rozentsveig et al., 2013).

  • Spectral Analysis of Derivatives : Uno et al. (1963) conducted infrared spectral analysis of N-(2-pyridyl)- and N-(2-thiazolyl)-sulfonamide derivatives, crucial for understanding the spectral properties of similar sulfonamide compounds (Uno et al., 1963).

Catalytic and Biological Activities

  • Bio-Renewable Ionic Liquid and Catalyst : Tamaddon and Azadi (2018) reported on the use of a methanesulfonate ionic liquid as a catalyst, demonstrating the potential catalytic applications of related sulfonamide compounds (Tamaddon & Azadi, 2018).

  • Antimicrobial Activity of Derivatives : Nural et al. (2018) explored the antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which could offer insights into the potential biological activities of similar sulfonamide compounds (Nural et al., 2018).

properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2S2/c17-16(18,19)13-4-1-3-12(9-13)11-26(23,24)21-10-14-5-2-7-22(14)15-20-6-8-25-15/h1,3-4,6,8-9,14,21H,2,5,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXDBLYMSVQTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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